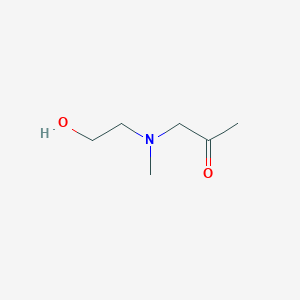

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one

描述

属性

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTIEUQWLHMBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612602 | |

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256353-78-3 | |

| Record name | 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one typically involves the nucleophilic substitution or reductive amination of a suitable ketone precursor with an amino alcohol or its derivatives. The key steps include:

- Introduction of the methylamino group onto the propan-2-one skeleton.

- Attachment of the 2-hydroxyethyl moiety to the amino nitrogen.

- Control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

Specific Synthetic Routes

Reductive Amination of 1-(Methylamino)propan-2-one with Ethylene Oxide

- Starting Materials: 1-(Methylamino)propan-2-one and ethylene oxide.

- Reaction Conditions: The methylamino ketone is reacted with ethylene oxide under controlled temperature (typically 0–50 °C) in an inert solvent such as ethanol or tetrahydrofuran.

- Mechanism: The nucleophilic secondary amine attacks the electrophilic epoxide ring of ethylene oxide, opening it to form the hydroxyethyl substituent.

- Workup: The reaction mixture is neutralized, and the product is purified by distillation or chromatography.

- Yield: Moderate to high yields (60–85%) depending on reaction time and temperature.

This method is supported by analogous syntheses of amino alcohols via epoxide ring opening with amines, as described in related literature on amino ketone derivatives.

Direct Amination of 1-Chloropropan-2-one with N-Methyl-2-aminoethanol

- Starting Materials: 1-Chloropropan-2-one and N-methyl-2-aminoethanol.

- Reaction Conditions: The nucleophilic substitution is carried out in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (50–80 °C).

- Mechanism: The amino group of N-methyl-2-aminoethanol displaces the chlorine atom on the propan-2-one, forming the target compound.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

- Yield: Typically moderate yields (50–75%).

This approach is consistent with nucleophilic substitution reactions on α-haloketones, a well-established synthetic route for amino ketones.

Reductive Amination Using Methylamine and Hydroxyacetone

- Starting Materials: Hydroxyacetone (1-hydroxypropan-2-one) and methylamine.

- Reaction Conditions: The carbonyl group of hydroxyacetone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

- Mechanism: Formation of an imine intermediate followed by reduction to the secondary amine.

- Workup: Standard aqueous workup and purification.

- Yield: High yields (70–90%) with good selectivity.

This reductive amination method is widely used for synthesizing amino alcohols and amino ketones and is adaptable for this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination with ethylene oxide | 1-(Methylamino)propan-2-one + ethylene oxide | 0–50 °C, inert solvent | 60–85 | Direct hydroxyethylation, mild conditions | Requires handling of ethylene oxide (toxic, reactive) |

| Nucleophilic substitution on 1-chloropropan-2-one | 1-Chloropropan-2-one + N-methyl-2-aminoethanol | 50–80 °C, polar aprotic solvent | 50–75 | Straightforward, uses stable reagents | Moderate yields, possible side reactions |

| Reductive amination of hydroxyacetone | Hydroxyacetone + methylamine + reducing agent | Mild acidic, reducing agent | 70–90 | High yield, good selectivity | Requires reducing agent, careful control needed |

Research Findings and Notes

- The reductive amination approach offers the highest yield and selectivity, making it the preferred method in pharmaceutical synthesis where purity is critical.

- The nucleophilic substitution method is simpler but may require more extensive purification due to side products.

- Handling ethylene oxide requires strict safety protocols due to its toxicity and volatility, which may limit the use of the first method in some settings.

- Reaction monitoring by NMR and HPLC is recommended to optimize reaction time and minimize by-products.

- Purification is typically achieved by distillation under reduced pressure or chromatographic techniques, depending on scale and purity requirements.

化学反应分析

Types of Reactions

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one with five structurally related compounds, highlighting key differences in functional groups and properties:

Key Differences in Properties and Reactivity

- Polarity and Solubility: The hydroxyethyl group in the target compound enhances hydrophilicity compared to phenyl-substituted propanones (e.g., 1-phenylpropan-2-one), which are more lipophilic. This difference affects solubility in organic vs. aqueous media.

- Pharmaceutical Relevance: While 1-phenylpropan-2-one is a known precursor to amphetamines , the target compound’s amine and hydroxyl groups suggest utility in designing prodrugs or bioactive molecules.

生物活性

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one, identified by its CAS number 6579-55-1, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₃NO₂

- Molecular Weight : 119.16 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : Ranges from -1.14 to -0.39, indicating moderate hydrophilicity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential role in modulating neurotransmitter activity and influencing metabolic pathways.

In Vitro Studies

- Acetylcholinesterase Reactivation : Research indicates that derivatives of this compound can act as effective nucleophiles for the hydrolysis of organophosphorus nerve agents, thereby reactivating phosphorylated acetylcholinesterase (AChE). This suggests potential applications in neuroprotection and antidote development .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds featuring the hydroxyethyl group, suggesting that this compound may exhibit similar properties .

- Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that certain concentrations of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer properties .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to enhance AChE activity in vitro. The results suggested that the compound could mitigate the effects of neurotoxic agents, providing a foundation for further research into its therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against a range of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism that may involve disruption of cell wall synthesis or function.

Data Table: Summary of Biological Activities

常见问题

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

- Methodology : Train neural networks on datasets of reaction parameters (temperature, catalyst loading, solvent) and yields. Bayesian optimization iteratively refines conditions for >90% yield. Transfer learning adapts models from similar amine-ketone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。